

3-Iodo-5-methyl-1H-pyrazole physical and chemical properties

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Compound of Interest

Compound Name: **3-Iodo-5-methyl-1H-pyrazole**

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An In-Depth Technical Guide to **3-Iodo-5-methyl-1H-pyrazole**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful pharmaceuticals. [1][2][3] This guide provides a comprehensive technical overview of **3-Iodo-5-methyl-1H-pyrazole**, a key heterocyclic building block. We will delve into its fundamental physical and chemical properties, provide expert insight into its synthesis and reactivity, and explore its strategic application in the complex landscape of drug discovery and development. This document is intended for researchers, medicinal chemists, and process scientists who require a deep, practical understanding of this versatile intermediate.

Core Physicochemical & Structural Characteristics

3-Iodo-5-methyl-1H-pyrazole is a substituted aromatic heterocycle. The pyrazole ring itself is a five-membered ring containing two adjacent nitrogen atoms. The strategic placement of an iodine atom at the 3-position and a methyl group at the 5-position makes it a highly valuable and reactive intermediate for further chemical modification.

Data Summary

Quantitative data for **3-Iodo-5-methyl-1H-pyrazole** and its common isomers are summarized below. It is critical for researchers to note the specific isomer being used, as properties can vary significantly.

Property	Value for 3-Iodo-5-methyl-1H-pyrazole	Notes
CAS Number	93233-21-7 [4] [5] [6]	Uniquely identifies the specific tautomer and substitution pattern.
Molecular Formula	C ₄ H ₅ IN ₂ [4] [5] [6]	
Molecular Weight	208.00 g/mol [5] [6]	
Appearance	Data not consistently available. Often a pale liquid or solid.	Varies by purity and supplier. The related 3-Iodo-1-methyl-1H-pyrazole is a pale yellow to brown liquid. [7]
Melting Point	Not consistently reported.	The related 5-Iodo-1-methyl-1H-pyrazole has a melting point of 76-81 °C. [8]
Boiling Point	Not consistently reported.	High boiling point expected due to polarity and molecular weight.
Density	Not consistently reported.	The related 3-Iodo-1-methyl-1H-pyrazole has a density of 1.936 g/mL at 25 °C. [9]
Solubility	Soluble in common organic solvents (e.g., DMSO, Ethanol). [7]	Insoluble in water is expected.
SMILES	CC1=CC(I)=NN1 [4]	
InChIKey	SOPCMQAOTNXTBK-UHFFFAOYSA-N [6]	

Spectroscopic Profile: An Expert's Interpretation

While a dedicated public spectrum for this specific compound is not readily available, its spectral characteristics can be reliably predicted based on extensive data from analogous pyrazole structures.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- ^1H NMR: The proton NMR spectrum is expected to show three main signals. A singlet for the C4-H proton on the pyrazole ring, a singlet for the C5-methyl protons, and a broad singlet for the N-H proton. The exact chemical shift of the C4-H will be influenced by the solvent but is anticipated in the aromatic region.[\[11\]](#)[\[13\]](#)
- ^{13}C NMR: The carbon spectrum will display four distinct signals. The C3 and C5 carbons will be significantly deshielded, with the C3 carbon directly attached to the iodine atom showing a characteristic shift. The C4 carbon and the methyl carbon will appear at higher fields.
- IR Spectroscopy: Key vibrational bands will confirm the functional groups. A broad peak in the $3100\text{-}3400\text{ cm}^{-1}$ region is characteristic of the N-H stretch. C-H stretching from the methyl and aromatic ring will appear around $2900\text{-}3100\text{ cm}^{-1}$. The C=C and C=N stretching vibrations of the aromatic pyrazole ring will be observed in the $1400\text{-}1600\text{ cm}^{-1}$ region.[\[10\]](#)[\[12\]](#)[\[13\]](#)
- Mass Spectrometry: The molecular ion peak (M^+) would be expected at m/z 208. A prominent peak at m/z 127 corresponding to I^+ is also anticipated due to the facile cleavage of the C-I bond. The isotopic pattern of iodine would not be observed as it is monoisotopic.

Synthesis and Chemical Reactivity

The true value of **3-Iodo-5-methyl-1H-pyrazole** lies in its synthetic accessibility and its versatile reactivity, which allows for the strategic construction of complex molecular architectures.

Recommended Synthetic Protocol

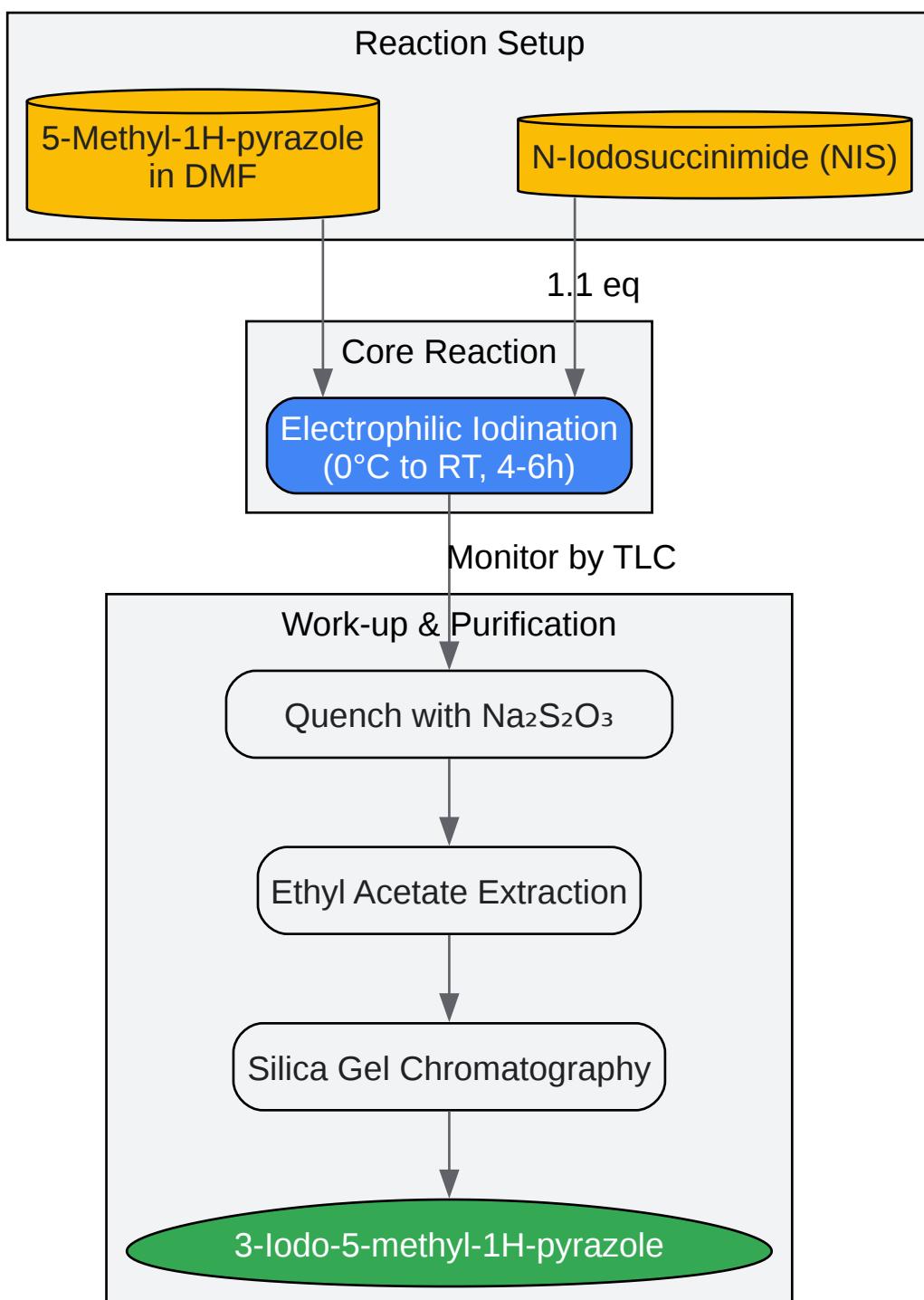
The synthesis of **3-Iodo-5-methyl-1H-pyrazole** is typically achieved through the direct iodination of 5-methyl-1H-pyrazole. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity and yield.

Principle: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The reaction proceeds via the attack of the pyrazole on an electrophilic iodine source.

Step-by-Step Methodology:

- **Reagent Preparation:** In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 5-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
- **Iodination:** Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
 - **Expert Insight:** NIS is chosen as it is a mild and effective electrophilic iodinating agent. Using elemental iodine (I_2) often requires a base or oxidizing agent and can be less selective.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[\[13\]](#)
- **Work-up:** Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent like ethyl acetate (3x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **3-Iodo-5-methyl-1H-pyrazole**.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **3-Iodo-5-methyl-1H-pyrazole**.

Key Chemical Reactivity

The C-I bond is the molecule's primary reactive handle. It is an excellent leaving group in nucleophilic substitution and, most importantly, serves as a versatile linchpin for transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to its utility in drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[7][14]

- Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, attaching new aryl or alkyl groups at the 3-position.
- Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, a common functional group in bioactive molecules.[14]
- Heck Coupling: Palladium-catalyzed reaction with alkenes.
- Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

Strategic Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib.[1][2] **3-Iodo-5-methyl-1H-pyrazole** serves as a critical starting material for accessing novel analogues of these and other drug classes.

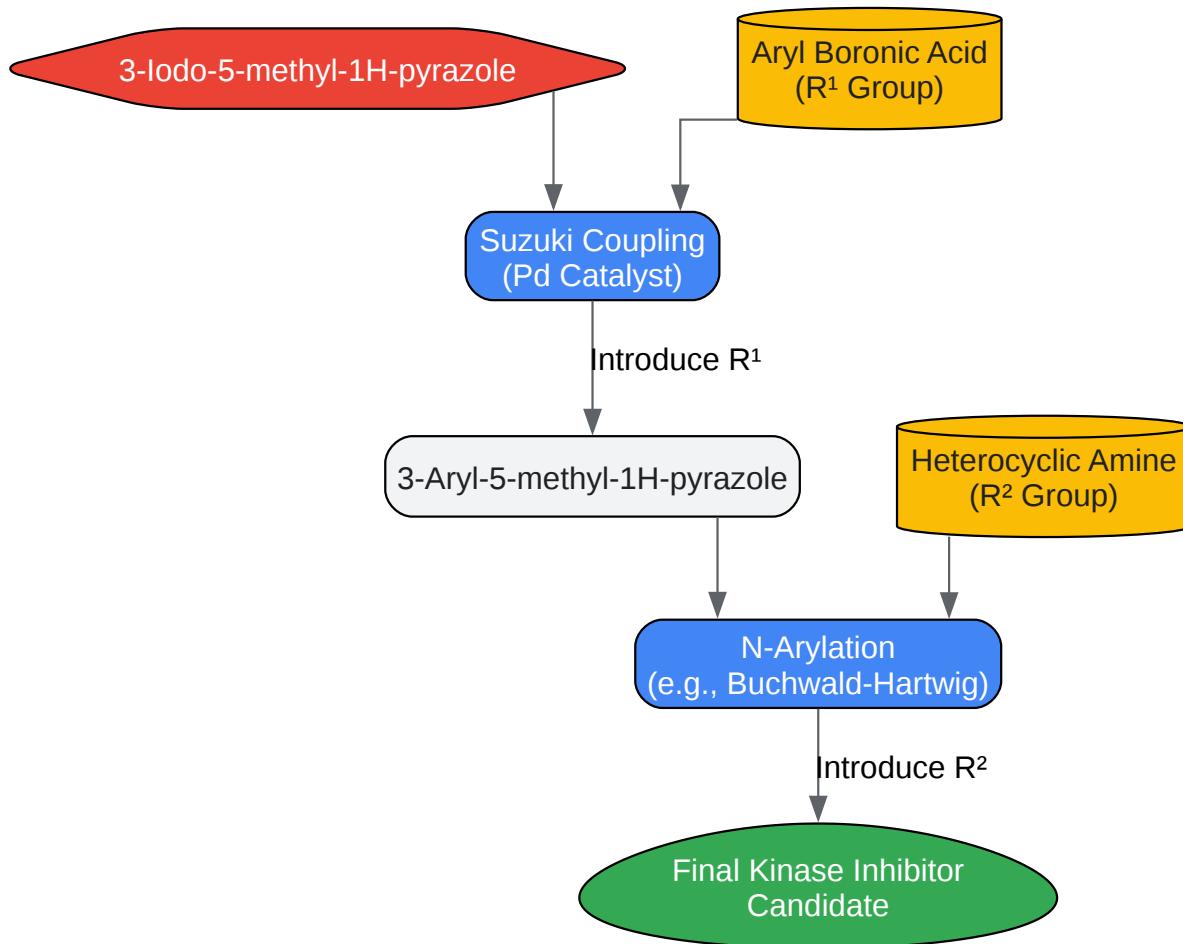
The "Iodo Group" as a Versatile Handle

In drug discovery, generating a library of related compounds (analogues) is essential for structure-activity relationship (SAR) studies. The iodo group on this pyrazole scaffold is an ideal functional handle for this purpose. It allows medicinal chemists to systematically and efficiently introduce a wide array of chemical groups at a specific vector on the core scaffold, enabling the fine-tuning of pharmacological properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

Role as a Scaffold in a Hypothetical Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of modern therapeutics, particularly in oncology. Many are built upon heterocyclic scaffolds like pyrazole. The diagram below illustrates how **3-Iodo-5-**

methyl-1H-pyrazole could be used in a hypothetical synthesis pathway for a novel kinase inhibitor.



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Caption: Use of the pyrazole scaffold in a hypothetical drug synthesis.

Safety, Handling, and Storage

As a laboratory chemical, **3-Iodo-5-methyl-1H-pyrazole** requires careful handling.

- Hazard Classification: It is generally classified as an irritant. Causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).^{[8][9]}

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents. It is classified as a combustible liquid.[\[9\]](#)

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